Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate
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Overview
Description
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the furan ring and the chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the use of furfural derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Amidation Reaction: The carboxylic acid group on the furan ring is converted to an amide using reagents such as thionyl chloride followed by reaction with an amine.
Esterification: The final step involves the esterification of the carboxamide with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A similar furan derivative with different substituents on the phenyl ring.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Another furan derivative with a cyano group on the phenyl ring.
Uniqueness
Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
853330-40-2 |
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Molecular Formula |
C14H12ClNO4 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
BPBRUNSBXHMFDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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